molecular formula C16H13N3O B2681258 N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide CAS No. 2035036-15-6

N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide

Cat. No.: B2681258
CAS No.: 2035036-15-6
M. Wt: 263.3
InChI Key: ZWKJLNICOBBDHY-VOTSOKGWSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide is a heterocyclic compound that integrates a pyrazolo[1,5-a]pyridine core with a cinnamamide moiety

Preparation Methods

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide can be compared with other similar compounds such as pyrazolo[1,5-a]pyrimidines, which also possess significant medicinal and material science applications . These compounds share a similar core structure but differ in their functional groups and specific properties. For example, pyrazolo[1,5-a]pyrimidines are known for their antitrypanosomal activity and use as purine analogues .

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c][1,2,4]triazines
  • Pyrazolo[1,5-a]pyridines

This compound stands out due to its unique combination of the pyrazolo[1,5-a]pyridine core and cinnamamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(7-6-13-4-2-1-3-5-13)18-14-9-11-19-15(12-14)8-10-17-19/h1-12H,(H,18,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKJLNICOBBDHY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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